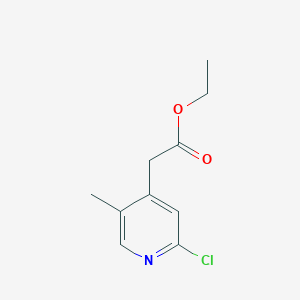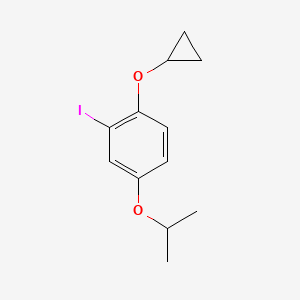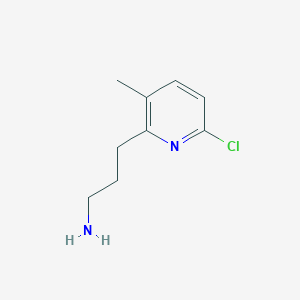![molecular formula C13H15F3N2O3 B14849432 Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate CAS No. 1393570-79-0](/img/structure/B14849432.png)
Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate is a chemical compound with the molecular formula C13H15F3N2O3 and a molecular weight of 304.27 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a formyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group and the formyl group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Aplicaciones Científicas De Investigación
Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and interactions due to its unique functional groups.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the formyl group can participate in covalent bonding with active site residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate: Similar structure but lacks the formyl group.
Tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate: Contains additional trifluoromethyl groups and a piperidine ring.
Uniqueness
Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate is unique due to the presence of both the trifluoromethyl and formyl groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
1393570-79-0 |
|---|---|
Fórmula molecular |
C13H15F3N2O3 |
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
tert-butyl N-[[6-formyl-4-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)17-6-9-4-8(13(14,15)16)5-10(7-19)18-9/h4-5,7H,6H2,1-3H3,(H,17,20) |
Clave InChI |
IIHHLSZZFPHWGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)



